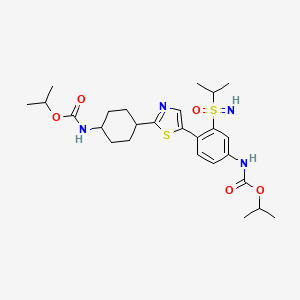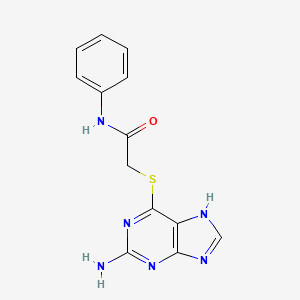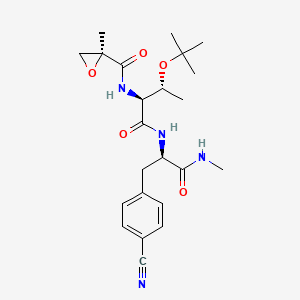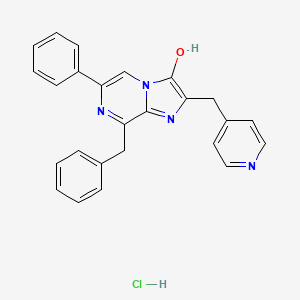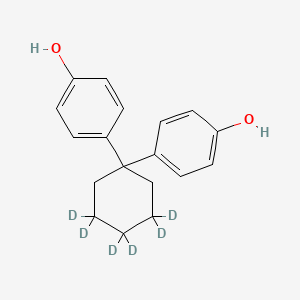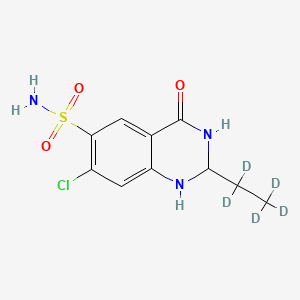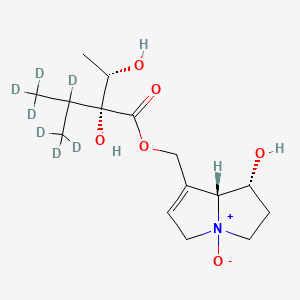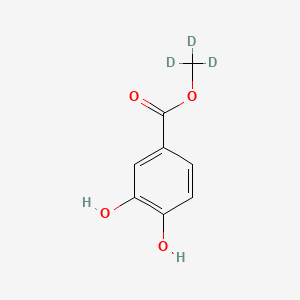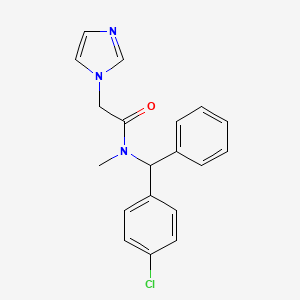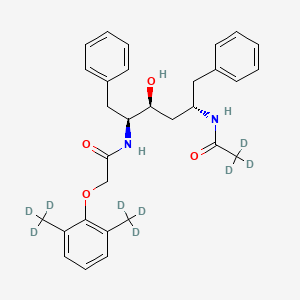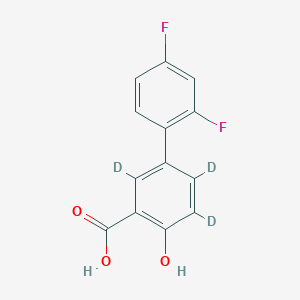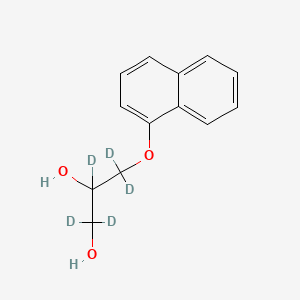
3-(1-Naphthalenyloxy)-1,2-propanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propranolol glycol-d5 is a deuterium-labeled derivative of propranolol glycol. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to replace hydrogen atoms. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of propranolol glycol, as deuterium can be traced more easily than hydrogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propranolol glycol-d5 typically involves the deuteration of propranolol glycol. This process can be achieved by using deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of propranolol glycol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions: Propranolol glycol-d5 undergoes various chemical reactions, including:
Oxidation: Propranolol glycol-d5 can be oxidized using oxidizing agents such as cerium (IV) sulfate in an acidic medium.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Cerium (IV) sulfate in an acidic medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of propranolol glycol-d5.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Propranolol glycol-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies involving the metabolic pathways of propranolol glycol.
Biology: Employed in studies to understand the biological effects and metabolism of propranolol glycol.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of propranolol glycol.
Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the consistency of drug formulations
Mécanisme D'action
Propranolol glycol-d5, like propranolol, acts as a non-selective beta-adrenergic receptor antagonist. It blocks beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac workload and oxygen demand. The blockade of these receptors also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .
Comparaison Avec Des Composés Similaires
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Propranolol Glycol: The non-deuterated form of propranolol glycol.
Other Beta-Blockers: Compounds like atenolol, metoprolol, and nadolol, which also act as beta-adrenergic receptor antagonists.
Uniqueness: Propranolol glycol-d5 is unique due to the incorporation of deuterium atoms, which allows for more precise tracing in pharmacokinetic and metabolic studies. This isotopic labeling provides a significant advantage in research applications, enabling detailed analysis of the compound’s behavior in biological systems .
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
223.28 g/mol |
Nom IUPAC |
1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropane-1,2-diol |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D |
Clé InChI |
BYNNMWGWFIGTIC-QJHRKUAUSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
